1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone
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Overview
Description
Camobucol is a novel, orally active, phenolic antioxidant and anti-inflammatory compound with antirheumatic properties. It exhibits potent antioxidant activity toward lipid peroxides in vitro and displays enhanced cellular uptake relative to a structurally related drug, probucol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Camobucol can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl sulfanyl with 2-propanyl sulfanyl, followed by further reactions to introduce the phenoxyacetic acid moiety . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of camobucol involves scaling up the synthetic routes to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Camobucol undergoes various chemical reactions, including:
Oxidation: Camobucol can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert camobucol to its corresponding thiol derivatives.
Substitution: Camobucol can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and base catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated phenolic derivatives.
Scientific Research Applications
Camobucol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and redox reactions.
Biology: Investigated for its effects on cellular oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in treating chronic inflammatory diseases such as rheumatoid arthritis.
Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and nutraceuticals
Mechanism of Action
Camobucol exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Effects: Camobucol selectively inhibits tumor necrosis factor-alpha-inducible levels of redox-sensitive genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1.
Molecular Targets and Pathways: The compound does not inhibit tumor necrosis factor-alpha-induced nuclear translocation of nuclear factor of the kappa-enhancer in B cells, suggesting that its mechanism of action is independent of this redox-sensitive transcription factor.
Comparison with Similar Compounds
Similar Compounds
Probucol: A structurally related phenolic antioxidant with similar properties but lower cellular uptake.
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with different molecular targets and pathways.
Uniqueness of Camobucol
Camobucol’s enhanced cellular uptake and selective inhibition of specific redox-sensitive genes make it unique compared to other phenolic antioxidants. Its potent antioxidant and anti-inflammatory properties, combined with its ability to inhibit specific inflammatory pathways, distinguish it from similar compounds .
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAHFUDBTIHGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.